molecular formula C14H11FOS B12670675 Benzoic acid, O-fluorothio-, S-benzyl ester CAS No. 724-38-9

Benzoic acid, O-fluorothio-, S-benzyl ester

Cat. No.: B12670675
CAS No.: 724-38-9
M. Wt: 246.30 g/mol
InChI Key: YRBLYVJUBASOLJ-UHFFFAOYSA-N
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Description

Benzoic acid, O-fluorothio-, S-benzyl ester is an organic compound that belongs to the ester class of compounds. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and features unique substituents that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, O-fluorothio-, S-benzyl ester typically involves the esterification of benzoic acid derivatives One common method is the reaction of benzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid The reaction is carried out under reflux conditions to facilitate the formation of the ester bond

Industrial Production Methods

Industrial production of this ester may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, O-fluorothio-, S-benzyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: Nucleophilic substitution reactions can replace the O-fluorothio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Benzoic acid, O-fluorothio-, S-benzyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce ester functionalities into molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.

    Industry: It finds applications in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, O-fluorothio-, S-benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and benzyl alcohol, which may then exert biological effects. The O-fluorothio group can participate in various biochemical pathways, potentially leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, S-benzyl ester: Lacks the O-fluorothio group, resulting in different chemical and biological properties.

    Benzoic acid, O-methylthio-, S-benzyl ester: Features a methylthio group instead of a fluorothio group, leading to variations in reactivity and applications.

    Benzoic acid, O-chlorothio-, S-benzyl ester: Contains a chlorothio group, which alters its chemical behavior compared to the fluorothio derivative.

Uniqueness

The presence of the O-fluorothio group in benzoic acid, O-fluorothio-, S-benzyl ester imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

724-38-9

Molecular Formula

C14H11FOS

Molecular Weight

246.30 g/mol

IUPAC Name

S-benzyl 2-fluorobenzenecarbothioate

InChI

InChI=1S/C14H11FOS/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

YRBLYVJUBASOLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)C2=CC=CC=C2F

Origin of Product

United States

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